Cas no 872319-73-8 (2-{(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylsulfanyl}benzoic acid)
872319-73-8 structure
Product Name:2-{(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylsulfanyl}benzoic acid
Numéro CAS:872319-73-8
Le MF:C15H12N4O2S
Mégawatts:312.346381187439
CID:3108510
PubChem ID:7130697
Update Time:2025-06-10
2-{(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylsulfanyl}benzoic acid Propriétés chimiques et physiques
Nom et identifiant
-
- 2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}benzoic acid
- 2-{(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylsulfanyl}benzoic acid
- CS-0234569
- Z99600494
- 872319-73-8
- EN300-14348
- 2-[(1-phenyltetrazol-5-yl)methylsulfanyl]benzoic Acid
- 2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}benzoic acid
- G21634
- 2-(((1-PHENYL-1H-TETRAZOL-5-YL)METHYL)THIO)BENZOIC ACID
- AKOS005203405
-
- Piscine à noyau: 1S/C15H12N4O2S/c20-15(21)12-8-4-5-9-13(12)22-10-14-16-17-18-19(14)11-6-2-1-3-7-11/h1-9H,10H2,(H,20,21)
- La clé Inchi: ZKMNYYRQCYUFRP-UHFFFAOYSA-N
- Sourire: S(C1C=CC=CC=1C(=O)O)CC1=NN=NN1C1C=CC=CC=1
Propriétés calculées
- Qualité précise: 312.06809681Da
- Masse isotopique unique: 312.06809681Da
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 22
- Nombre de liaisons rotatives: 5
- Complexité: 379
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.8
- Surface topologique des pôles: 106Ų
2-{(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylsulfanyl}benzoic acid PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-14348-0.05g |
2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}benzoic acid |
872319-73-8 | 95% | 0.05g |
$64.0 | 2023-02-09 | |
| Enamine | EN300-14348-0.1g |
2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}benzoic acid |
872319-73-8 | 95% | 0.1g |
$83.0 | 2023-02-09 | |
| Enamine | EN300-14348-0.25g |
2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}benzoic acid |
872319-73-8 | 95% | 0.25g |
$116.0 | 2023-02-09 | |
| Enamine | EN300-14348-0.5g |
2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}benzoic acid |
872319-73-8 | 95% | 0.5g |
$218.0 | 2023-02-09 | |
| Enamine | EN300-14348-1.0g |
2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}benzoic acid |
872319-73-8 | 95% | 1.0g |
$314.0 | 2023-02-09 | |
| Enamine | EN300-14348-2.5g |
2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}benzoic acid |
872319-73-8 | 95% | 2.5g |
$614.0 | 2023-02-09 | |
| Enamine | EN300-14348-5.0g |
2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}benzoic acid |
872319-73-8 | 95% | 5.0g |
$908.0 | 2023-02-09 | |
| Enamine | EN300-14348-10.0g |
2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}benzoic acid |
872319-73-8 | 95% | 10.0g |
$1346.0 | 2023-02-09 | |
| Enamine | EN300-14348-50mg |
2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}benzoic acid |
872319-73-8 | 95.0% | 50mg |
$53.0 | 2023-09-29 | |
| Enamine | EN300-14348-100mg |
2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}benzoic acid |
872319-73-8 | 95.0% | 100mg |
$83.0 | 2023-09-29 |
2-{(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylsulfanyl}benzoic acid Littérature connexe
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
872319-73-8 (2-{(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylsulfanyl}benzoic acid) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Fournisseur de Chine
Lot
PRIBOLAB PTE.LTD
Membre gold
Fournisseur de Chine
Réactif
Hangzhou Cedareal Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Shaanxi pure crystal photoelectric technology co. LTD
Membre gold
Fournisseur de Chine
Réactif
Nantong Boya Environmental Protection Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot